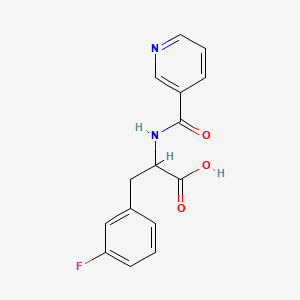
3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine, also known as F3PP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a modified form of phenylalanine, an amino acid that is essential for protein synthesis in the human body. F3PP has a fluorine atom attached to its phenyl ring, which can alter its biological properties and enhance its pharmacological activity.
作用機序
The mechanism of action of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine is based on its ability to interact with proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. The fluorine atom in 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can enhance these interactions by increasing the hydrophobicity and electron density of the phenyl ring, which can improve the binding affinity and selectivity of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine for its target proteins. The fluorescence properties of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can also be used to monitor the conformational changes of proteins upon binding, which can provide insights into the molecular mechanisms of protein-protein interactions.
Biochemical and Physiological Effects
3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has been shown to have low toxicity and minimal effects on cellular viability and proliferation, which makes it a promising tool for studying protein-protein interactions in living cells. However, the long-term effects of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine on cellular metabolism and gene expression are still unknown and require further investigation. 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine may also have off-target effects on other proteins and cellular processes, which can complicate the interpretation of experimental results.
実験室実験の利点と制限
The advantages of using 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine in lab experiments include its high sensitivity and selectivity for protein-protein interactions, its compatibility with living cells and tissues, and its ability to provide real-time monitoring of protein dynamics. The limitations of using 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine include its cost and availability, its potential interference with other fluorescent probes and dyes, and its limited applicability to certain types of proteins and biological systems.
将来の方向性
For 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine research include the development of new synthetic methods for producing 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine and its derivatives, the optimization of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine-based assays for high-throughput screening of drug candidates, and the exploration of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine's potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can also be used in combination with other imaging techniques such as electron microscopy and X-ray crystallography to obtain a more complete picture of protein structure and function. Overall, 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine represents a promising tool for advancing our understanding of protein-protein interactions and their role in biological processes.
合成法
The synthesis of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine involves the reaction of 3-pyridinecarboxylic acid and 3-fluorobenzaldehyde with L-phenylalanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through a series of steps, including the formation of an amide bond between the carboxylic acid and the amine group of phenylalanine, the reduction of the carbonyl group to a hydroxyl group, and the substitution of the fluorine atom for the hydrogen atom in the benzene ring. The yield of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can range from 30% to 80% depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions in living cells. The fluorine atom in 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can emit a strong green fluorescence when excited by a specific wavelength of light, which allows researchers to visualize the interactions between proteins that are tagged with 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine and their binding partners. This technique, known as fluorescence resonance energy transfer (FRET), has been used to investigate various biological processes such as signal transduction, protein folding, and enzyme kinetics. 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has also been tested as a substrate for proteases, enzymes that cleave peptide bonds in proteins. The presence of the fluorine atom in 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine can alter the cleavage specificity of proteases and provide a means to selectively target specific protein substrates.
特性
IUPAC Name |
3-(3-fluorophenyl)-2-(pyridine-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-5-1-3-10(7-12)8-13(15(20)21)18-14(19)11-4-2-6-17-9-11/h1-7,9,13H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJCDZNIPDNEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)
![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)
![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)
![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)


![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)


methanone](/img/structure/B7548601.png)